Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate

Catalog No.
S3440946
CAS No.
74478-96-9
M.F
C6H6Br2N2O2
M. Wt
297.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate

CAS Number

74478-96-9

Product Name

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate

IUPAC Name

ethyl 2,5-dibromo-1H-imidazole-4-carboxylate

Molecular Formula

C6H6Br2N2O2

Molecular Weight

297.93 g/mol

InChI

InChI=1S/C6H6Br2N2O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H,9,10)

InChI Key

AIKWQIDGBPGVEV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=N1)Br)Br

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Br)Br

Medicinal Chemistry

Specific Scientific Field: Medicinal chemistry involves the design, synthesis, and evaluation of chemical compounds for their potential therapeutic effects.

Application Summary: Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has shown promise as a scaffold for developing novel drugs. Researchers explore its potential as a starting point for designing new pharmaceutical agents targeting specific diseases or biological pathways.

Experimental Procedures:

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family, characterized by its unique structure containing two bromine atoms and an ethyl ester functional group. Its molecular formula is C6H6Br2N2O2C_6H_6Br_2N_2O_2 and it has a molecular weight of approximately 297.93 g/mol . The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to form various derivatives.

, including:

  • Substitution Reactions: The bromine atoms can be replaced with nucleophiles, facilitating the formation of new compounds.
  • Coupling Reactions: It can participate in coupling reactions to form more complex structures, such as biaryl compounds.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which is useful for further functionalization.

These reactions highlight the compound's utility as an intermediate in synthesizing more complex organic molecules.

Several methods have been developed for synthesizing ethyl 2,4-dibromo-1H-imidazole-5-carboxylate:

  • Bromination of Imidazole Derivatives: Starting from simpler imidazole compounds, bromination can be performed using bromine or other brominating agents under controlled conditions.
  • Carboxylation Reactions: The introduction of the carboxylate group can be achieved through reactions with carbon dioxide or carboxylic acids in the presence of appropriate catalysts .
  • Esterification: Reacting the corresponding carboxylic acid with ethanol in the presence of acid catalysts yields the ethyl ester derivative.

These methods provide efficient routes to synthesize ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with high yields.

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate has several applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds due to its reactive functional groups.
  • Agricultural Chemicals: The compound may serve as a precursor for agrochemicals that target specific pests or diseases .
  • Research Tool: In biochemical research, it is employed to study enzyme mechanisms and cellular processes due to its inhibitory properties.

These applications underscore the compound's significance in both industrial and academic settings.

Studies on the interactions of ethyl 2,4-dibromo-1H-imidazole-5-carboxylate with biological macromolecules have revealed insights into its mechanism of action:

  • Enzyme Binding Studies: The compound has been shown to bind covalently to active sites on enzymes, leading to inhibition and providing a basis for understanding its biological effects.
  • Cellular Uptake: Research indicates that the compound's structure allows for effective cellular uptake, influencing its bioavailability and therapeutic potential .

These interaction studies are crucial for elucidating how this compound exerts its biological effects.

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate shares structural similarities with several other imidazole derivatives. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 2,5-dibromo-1H-imidazole-4-carboxylate883876-21-90.97Different substitution pattern on imidazole ring
Ethyl 5-bromo-1H-imidazole-4-carboxylate944906-76-70.94Single bromine substitution at C5
Methyl 5-bromo-1H-imidazole-4-carboxylate1093261-46-10.91Methyl group instead of ethyl
Ethyl 3,6-dibromopyrazine-2-carboxylate1416439-81-00.86Different heterocyclic structure
Ethyl 3-bromopyrazine-2-carboxylate1259479-39-40.84Contains a single bromine atom

Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate is unique due to its specific dibromination pattern and position on the imidazole ring, which influences its reactivity and biological activity compared to similar compounds.

XLogP3

2.7

Dates

Modify: 2023-08-19

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